molecular formula C19H15N3O5S B12455662 N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B12455662
M. Wt: 397.4 g/mol
InChI Key: LVEMSGRRZNXVAP-UHFFFAOYSA-N
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Description

N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a nitrophenoxy group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine. This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic aromatic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenoxy group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets through its nitrophenoxy and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: A closely related compound with similar structural features.

    3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate:

Uniqueness

N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[3-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15N3O5S/c23-18(12-27-16-8-2-1-7-15(16)22(25)26)20-13-5-3-6-14(11-13)21-19(24)17-9-4-10-28-17/h1-11H,12H2,(H,20,23)(H,21,24)

InChI Key

LVEMSGRRZNXVAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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